molecular formula C6H10OS2 B14271135 S-1-Propenyl 2-propenesulfinothioate CAS No. 134568-42-6

S-1-Propenyl 2-propenesulfinothioate

Cat. No.: B14271135
CAS No.: 134568-42-6
M. Wt: 162.3 g/mol
InChI Key: UALJWNWDDJRJTL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-1-Propenyl 2-propenesulfinothioate involves the reaction of allyl mercaptan with allyl sulfinyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: : S-1-Propenyl 2-propenesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various sulfoxides, sulfides, and disulfides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of S-1-Propenyl 2-propenesulfinothioate involves the interaction with thiol groups in proteins and enzymes. This interaction leads to the formation of disulfide bonds, which can alter the structure and function of the target proteins. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific propenyl group configuration, which influences its reactivity and biological activity. This distinct configuration allows it to interact differently with biological targets compared to its similar compounds .

Properties

CAS No.

134568-42-6

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

(E)-1-prop-2-enylsulfinylsulfanylprop-1-ene

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-5H,2,6H2,1H3/b5-3+

InChI Key

UALJWNWDDJRJTL-HWKANZROSA-N

Isomeric SMILES

C/C=C/SS(=O)CC=C

Canonical SMILES

CC=CSS(=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.